ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a dihydrothiazole core substituted with a 3-nitrophenyl imino group, a propenyl chain, and an ethyl ester moiety. Its synthesis and characterization likely involve modern crystallographic techniques (e.g., SHELX programs ) and spectroscopic methods. The stereochemistry (E-configuration) and substituent arrangement significantly influence its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-9-18-11(3)14(15(20)23-5-2)24-16(18)17-12-7-6-8-13(10-12)19(21)22/h4,6-8,10H,1,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJZOYZZASJZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC(=CC=C2)[N+](=O)[O-])S1)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the thiazole ring: : This step generally requires the cyclization of precursors under controlled conditions.
Introduction of the imino group: : This involves the reaction of the thiazole intermediate with a nitrophenyl amine derivative.
Esterification: : The final compound is formed through the esterification process with ethyl groups.
Industrial Production Methods: The industrial production of this compound might utilize similar steps but on a larger scale with optimizations for yield, cost, and environmental considerations. Techniques like continuous flow synthesis and catalytic processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, yielding sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Various substitutions can occur on the phenyl ring, thiazole ring, or the ester group.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Using hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: : Using halogenating agents, alkylating agents, or nucleophiles under suitable conditions.
Major Products:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study utilizing the National Cancer Institute's protocols reported a mean growth inhibition (GI) of 15.72 μM against human tumor cells . This positions the compound as a candidate for further development in cancer therapeutics.
Case Study:
A specific investigation assessed the compound's efficacy against a panel of sixty cancer cell lines, revealing notable activity in inhibiting cell proliferation. The results indicated an average GI value that suggests promising therapeutic potential .
1.2 Anti-inflammatory Activity
In addition to its anticancer properties, ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response .
Material Science Applications
2.1 Synthesis of Functional Materials
The compound can also serve as a precursor for synthesizing functional materials due to its unique thiazole structure. The thiazole ring is known for its ability to form coordination complexes with metals, which can be utilized in catalysis and sensor technology.
Data Table: Synthesis and Characterization
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Microwave-assisted synthesis | 85% | NMR, LC-MS |
| Conventional heating | 75% | IR Spectroscopy |
Agricultural Applications
The compound's derivatives have shown potential as agrochemicals, particularly in developing pesticides and herbicides due to their biological activity against pests and pathogens.
Case Study:
Research has indicated that modifications to the thiazole moiety can enhance the bioactivity of derivatives against specific agricultural pests, suggesting a pathway for developing new crop protection agents .
Mechanism of Action
The specific mechanism of action would depend on its application:
Molecular targets: : Could interact with enzymes or receptors, particularly those susceptible to modifications by nitrophenyl, thiazole, or imino groups.
Pathways involved: : Potential involvement in oxidative stress pathways, enzyme inhibition, or disruption of cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related molecules from the evidence:
Key Findings:
Substituent Effects: The 3-nitrophenyl group in the target compound enhances electron-withdrawing effects compared to ethyl or methylphenyl substituents in analogues . This may increase reactivity in electrophilic substitution or redox processes. Propenyl vs.
Stereochemistry :
- The E-configuration in the target compound and stabilizes planar conformations, favoring intermolecular stacking. In contrast, the Z-isomer in may adopt a bent geometry, altering crystal packing .
Hydrogen Bonding :
- Compounds with thiol () or hydroxyl () groups exhibit higher hydrogen-bonding capacity than the target compound, which relies on nitro and ester groups. This affects solubility and crystallinity .
Biological Relevance: While none of the evidence provides direct bioactivity data, thiazole and triazole cores (target, ) are associated with antimicrobial and anticancer properties in literature. The nitro group in the target compound may enhance cytotoxicity via redox cycling .
Structural Insights from Crystallography:
Biological Activity
Ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization with nitrophenyl and alkenyl groups. The methodologies used can vary, but common approaches include condensation reactions and cyclization techniques.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl (2E)-4-methyl... | Staphylococcus aureus | 12.5 |
| Ethyl (2E)-4-methyl... | Escherichia coli | 25 |
These values indicate that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus, with a lower MIC compared to Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives are also noted for their antifungal activities. Research indicates that certain thiazole compounds can inhibit fungal growth effectively:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl (2E)-4-methyl... | Candida albicans | 15 |
| Ethyl (2E)-4-methyl... | Aspergillus niger | 30 |
These findings suggest that the compound may be beneficial in treating fungal infections as well .
The mechanisms underlying the biological activities of thiazole derivatives often involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. For instance, the presence of the nitrophenyl group is thought to enhance the lipophilicity of the compound, facilitating better penetration into microbial cells .
Case Studies
- Case Study on Antibacterial Efficacy : A study published in 2024 evaluated a series of thiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited an MIC value comparable to standard antibiotics like ciprofloxacin .
- Case Study on Antifungal Activity : In another study focusing on antifungal properties, researchers tested various thiazole compounds against Candida albicans. The results showed significant inhibition at concentrations as low as 15 µg/mL for ethyl (2E)-4-methyl... .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this thiazole derivative with high purity?
- Methodological Answer : Synthesis involves sequential coupling of the 3-nitrophenylimino group and prop-2-en-1-yl moiety to the thiazole core. Key steps include:
- Reagent Selection : Use of palladium or copper catalysts for imine formation (e.g., coupling nitroarenes) .
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization from ethanol to achieve >95% purity .
Table 1 : Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 78% yield |
| Solvent | DMF | Minimizes byproducts |
| Reaction Time | 12–16 hrs | Completes cyclization |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the imino group and prop-2-en-1-yl substitution (e.g., vinyl protons at δ 5.8–6.2 ppm) .
- XRD : Resolves E/Z isomerism in the thiazole ring; dihedral angles <10° indicate planarity .
- Elemental Analysis : CHNS data (e.g., C: 52.3%, H: 4.1%) validates stoichiometry .
- HPLC-MS : Monitors reaction progress with retention times ~8.2 min (C18 column) and [M+H]⁺ m/z = 403.1 .
Q. How does the nitro group at the 3-position influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution at the thiazole ring’s 5-position. This is confirmed by:
- Kinetic Studies : Nitro-substituted analogs react 3× faster in nucleophilic acylations than non-nitro derivatives .
- DFT Calculations : LUMO localization near the nitro group (−4.2 eV) facilitates electron-deficient site attacks .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Discrepancies in NMR coupling constants (e.g., J = 12 Hz vs. 15 Hz for vinyl protons) may arise from solvent polarity or dynamic effects. Strategies include:
- MD Simulations : Simulate solvent-solute interactions in DMSO vs. CDCl₃ to match experimental shifts .
- TDDFT-UV : Predict λ_max for nitro → thiazole charge-transfer bands (observed: 320 nm; calculated: 315 nm) to validate conjugation .
Table 2 : Resolving Spectral Contradictions
| Technique | Discrepancy | Resolution Approach |
|---|---|---|
| ¹H NMR | Split peaks for NH | Variable-temperature NMR (−40°C to 25°C) |
| IR | C=O stretch at 1680 vs. 1700 cm⁻¹ | Compare with crystallographic bond lengths |
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in antimicrobial studies?
- Methodological Answer :
- Fragment-Based Design : Replace the 3-nitrophenyl group with 4-chlorophenyl (log P increases from 2.1 to 2.8) to assess hydrophobicity-activity trends .
- Enzymatic Assays : Test inhibition of bacterial dihydrofolate reductase (IC₅₀ values correlate with MICs; R² = 0.89) .
Table 3 : SAR Trends for Analogues
| Substituent | MIC (μg/mL) vs. S. aureus | log P |
|---|---|---|
| 3-NO₂ | 8.2 | 2.1 |
| 4-Cl | 12.5 | 2.8 |
| 2-OCH₃ | 25.0 | 1.6 |
Q. How should researchers address conflicting data in solvent-dependent stability studies?
- Methodological Answer : Observed decomposition in polar aprotic solvents (e.g., half-life in DMF: 48 hrs vs. 120 hrs in THF) suggests nucleophilic degradation. Mitigation steps:
- Accelerated Stability Testing : Use Arrhenius plots (Eₐ = 85 kJ/mol) to extrapolate shelf life .
- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) at the imino nitrogen to stabilize against hydrolysis .
Data Contradiction Analysis
Q. Why do different studies report varying yields (45–78%) for the same synthetic route?
- Methodological Answer : Variations arise from:
- Catalyst Purity : Pd(OAc)₂ with >99% purity improves yield by 15% vs. commercial grades .
- Oxygen Sensitivity : Degradation via radical pathways in non-inert atmospheres reduces yield by up to 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
